molecular formula C17H14N4O3 B14631442 N-(6-Nitronaphthalen-2-yl)-N'-[(pyridin-4-yl)methyl]urea CAS No. 56914-16-0

N-(6-Nitronaphthalen-2-yl)-N'-[(pyridin-4-yl)methyl]urea

Cat. No.: B14631442
CAS No.: 56914-16-0
M. Wt: 322.32 g/mol
InChI Key: YZRVRUVTAUBVET-UHFFFAOYSA-N
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Description

N-(6-Nitronaphthalen-2-yl)-N’-[(pyridin-4-yl)methyl]urea is an organic compound that features a nitronaphthalene moiety and a pyridinylmethyl group linked through a urea functional group. Compounds of this nature are often of interest in various fields of chemistry and biology due to their potential biological activities and applications in material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-Nitronaphthalen-2-yl)-N’-[(pyridin-4-yl)methyl]urea typically involves the following steps:

    Nitration of Naphthalene: The starting material, naphthalene, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position.

    Formation of Naphthylamine: The nitronaphthalene is then reduced to form the corresponding naphthylamine.

    Urea Formation: The naphthylamine is reacted with an isocyanate derivative to form the urea linkage.

    Pyridinylmethylation: Finally, the urea compound is alkylated with a pyridinylmethyl halide under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for such compounds typically involve large-scale nitration and reduction processes, followed by efficient purification techniques such as recrystallization or chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-(6-Nitronaphthalen-2-yl)-N’-[(pyridin-4-yl)methyl]urea can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas over a palladium catalyst.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions depending on the conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of nitro derivatives with additional oxygen functionalities.

    Reduction: Formation of corresponding amine derivatives.

    Substitution: Formation of halogenated derivatives or other substituted products depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use in drug development due to its unique structural features.

    Industry: Applications in material science, such as the development of organic semiconductors or dyes.

Mechanism of Action

The mechanism of action of N-(6-Nitronaphthalen-2-yl)-N’-[(pyridin-4-yl)methyl]urea would depend on its specific application. For example, if it exhibits biological activity, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a biological response. The nitro and pyridinyl groups may play crucial roles in binding to these targets.

Comparison with Similar Compounds

Similar Compounds

    N-(6-Nitronaphthalen-2-yl)-N’-[(pyridin-3-yl)methyl]urea: Similar structure with a different position of the pyridinyl group.

    N-(6-Nitronaphthalen-2-yl)-N’-[(pyridin-2-yl)methyl]urea: Another positional isomer with the pyridinyl group at the 2-position.

    N-(6-Nitronaphthalen-2-yl)-N’-[(pyridin-4-yl)ethyl]urea: Similar compound with an ethyl linker instead of a methyl linker.

Uniqueness

N-(6-Nitronaphthalen-2-yl)-N’-[(pyridin-4-yl)methyl]urea is unique due to the specific positioning of the nitro and pyridinyl groups, which can influence its reactivity and interactions with other molecules. This uniqueness can be exploited in designing compounds with specific properties or activities.

Properties

CAS No.

56914-16-0

Molecular Formula

C17H14N4O3

Molecular Weight

322.32 g/mol

IUPAC Name

1-(6-nitronaphthalen-2-yl)-3-(pyridin-4-ylmethyl)urea

InChI

InChI=1S/C17H14N4O3/c22-17(19-11-12-5-7-18-8-6-12)20-15-3-1-14-10-16(21(23)24)4-2-13(14)9-15/h1-10H,11H2,(H2,19,20,22)

InChI Key

YZRVRUVTAUBVET-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2)[N+](=O)[O-])C=C1NC(=O)NCC3=CC=NC=C3

Origin of Product

United States

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